What are the chemical properties of tert-butyl propargyl ether?
What are the chemical properties of tert-butyl propargyl ether?
An In-depth Technical Guide to the Chemical Properties and Reactivity of Tert-Butyl Propargyl Ether
Introduction: A Molecule of Dichotomous Reactivity
Tert-butyl propargyl ether, with the IUPAC name 3-(tert-butoxy)prop-1-yne, is a bifunctional organic compound that has garnered significant interest among researchers in organic synthesis and drug development.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal alkyne and a tert-butyl ether. The terminal alkyne provides a reactive handle for a multitude of transformations, most notably cycloaddition reactions and metal-catalyzed couplings.[2] Concurrently, the tert-butyl group serves as a robust, sterically hindered protecting group for the propargyl alcohol, which can be selectively removed under specific acidic conditions.[3][4] This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and reactivity of tert-butyl propargyl ether, offering field-proven insights for its application in complex synthetic challenges.
Molecular and Physical Profile
The structural arrangement of tert-butyl propargyl ether dictates its physical characteristics and steric profile, which are crucial considerations in reaction design.
Caption: Molecular Structure of Tert-Butyl Propargyl Ether.
Table 1: Physical and Chemical Properties of Tert-Butyl Propargyl Ether
| Property | Value | Source |
| CAS Number | 16314-18-4 | [1][5][6] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | Calculated |
| Appearance | Clear, light yellow liquid | [1] |
| Density | 0.835 g/mL | [6] |
| Boiling Point | ~117 °C | [7] |
| Flash Point | 20 °C (68 °F) | [6] |
| Refractive Index | 1.4170 to 1.4190 (at 20°C) | [1] |
Spectroscopic Characterization
A comprehensive understanding of the spectroscopic data is essential for reaction monitoring and product verification. The key diagnostic signals for tert-butyl propargyl ether are summarized below.
Table 2: Spectroscopic Data for Tert-Butyl Propargyl Ether
| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber |
| ¹H NMR | -C(CH₃)₃ (tert-butyl) | ~1.2 ppm (singlet, 9H) |
| -O-CH₂- (methylene) | ~4.1 ppm (doublet, 2H) | |
| -C≡C-H (acetylenic) | ~2.4 ppm (triplet, 1H) | |
| ¹³C NMR | -C (CH₃)₃ | ~75 ppm |
| -C(C H₃)₃ | ~27 ppm | |
| -O-C H₂- | ~52 ppm | |
| -C ≡C-H | ~80 ppm | |
| -C≡C -H | ~74 ppm | |
| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (strong, sharp) |
| C≡C stretch | ~2120 cm⁻¹ (weak to medium) | |
| C-O stretch | ~1100-1200 cm⁻¹ (strong) | |
| Mass Spectrometry | [M-CH₃]⁺ | m/z 97 |
| [M-C(CH₃)₃]⁺ (base peak) | m/z 57 |
Expert Insights:
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In ¹H NMR spectroscopy , the coupling between the acetylenic proton and the methylene protons is a key diagnostic feature, typically appearing as a triplet and a doublet, respectively, with a small J-coupling constant (~2.4 Hz).
-
The IR spectrum provides unambiguous evidence of the terminal alkyne.[8] A sharp, strong peak around 3300 cm⁻¹ for the ≡C-H stretch is characteristic and easily distinguished from broader O-H or N-H stretches.[9]
-
In mass spectrometry , the molecular ion is often weak or absent. The most prominent fragmentation pathway is the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57), which is frequently the base peak.[10][11] This facile fragmentation is a hallmark of tert-butyl ethers.
Chemical Properties and Reactivity
The reactivity of tert-butyl propargyl ether can be logically dissected by considering the distinct functionalities of the terminal alkyne and the tert-butyl ether protecting group.
Reactions of the Terminal Alkyne
The acidic nature of the terminal alkyne proton and the high electron density of the triple bond make it the primary site of reactivity.
-
Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases like organolithium reagents (e.g., n-BuLi) or sodium amide to generate a potent carbon nucleophile. This resulting acetylide is a versatile intermediate for forming new carbon-carbon bonds with various electrophiles, such as aldehydes, ketones, and alkyl halides.
-
Cycloaddition Reactions: Tert-butyl propargyl ether is an excellent substrate for cycloaddition reactions.
-
[3+2] Cycloadditions (Click Chemistry): It readily participates in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and exceptional functional group tolerance.
-
[2+3] and [2+5] Gold-Catalyzed Cycloadditions: Gold catalysts can activate the alkyne, facilitating cycloadditions with various partners. These reactions can proceed through gold carbenoid intermediates, leading to highly substituted vinylcyclopropane derivatives or other complex cyclic systems.[12]
-
-
Copper-Catalyzed Hydroboration: The molecule serves as a substrate in chemoselective and stereoselective preparations of vicinal diboronates or ether-functionalized internal vinylboronates through one-pot copper-catalyzed sequential hydroboration.[2]
The Tert-Butyl Ether as a Protecting Group
The tert-butyl ether group is valued for its stability across a wide range of synthetic conditions, including strongly basic, organometallic, and many redox reactions. Its primary role is to mask the hydroxyl functionality of propargyl alcohol.
-
Stability: The steric bulk of the tert-butyl group physically shields the ether oxygen, preventing nucleophilic attack. It is stable to nucleophiles, bases, and many oxidizing and reducing agents.
-
Deprotection (Cleavage): The removal of the tert-butyl group is its most critical reaction. This is almost exclusively achieved under acidic conditions. The mechanism relies on the formation of the highly stable tert-butyl carbocation.
Caption: Acid-Catalyzed Deprotection Mechanism of Tert-Butyl Propargyl Ether.
Causality in Deprotection: The reaction is driven by the formation of the resonance-stabilized and inductively stabilized tertiary carbocation.[13] The released tert-butyl cation is then deprotonated, typically by the conjugate base of the acid catalyst, to form isobutylene gas, which evolves from the reaction mixture, driving the equilibrium forward.[13] A variety of acidic reagents can effect this transformation, including:
-
Trifluoroacetic acid (TFA) in dichloromethane.[13]
-
Aqueous phosphoric acid, an environmentally benign alternative.[3][4]
-
Lewis acids such as Zinc Bromide (ZnBr₂) in dichloromethane.[14]
Field-Proven Experimental Protocol: Deprotection
The following protocol for the acid-catalyzed deprotection of tert-butyl propargyl ether represents a self-validating system, where successful execution yields a clean product identifiable by standard analytical methods.
Objective: To synthesize Propargyl Alcohol via acid-catalyzed cleavage of Tert-Butyl Propargyl Ether.
Materials:
-
Tert-Butyl Propargyl Ether (1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 2-4 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Caption: Experimental Workflow for Deprotection of Tert-Butyl Propargyl Ether.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve tert-butyl propargyl ether (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: DCM is a good solvent for the starting material and is inert to the acidic conditions.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Rationale: The initial protonation is exothermic. Cooling controls the reaction rate and minimizes potential side reactions.
-
-
Reagent Addition: Add trifluoroacetic acid (2.0-4.0 eq) dropwise to the stirred solution over 5-10 minutes.
-
Rationale: Dropwise addition prevents a rapid temperature increase. An excess of acid ensures the reaction goes to completion.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Rationale: TLC provides a simple and effective way to track reaction progress, preventing unnecessary reaction time or premature work-up.
-
-
Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution (CO₂) ceases.
-
Rationale: This step neutralizes the excess TFA. It must be done slowly and cautiously due to vigorous gas evolution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Rationale: This ensures complete recovery of the more polar product (propargyl alcohol) from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Rationale: The brine wash removes bulk water, and the drying agent removes residual traces of water before solvent evaporation.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude propargyl alcohol. Further purification can be achieved by distillation or column chromatography if necessary.
Safety and Handling
Tert-butyl propargyl ether is a flammable liquid and should be handled with appropriate care.[5][15]
-
Hazards: It is classified as highly flammable.[5][16] It causes skin, eye, and respiratory tract irritation.[5][16]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[5] Keep away from heat, sparks, and open flames.[5][15] Use spark-proof tools and explosion-proof equipment.[5][16] Wear suitable protective clothing, gloves, and eye/face protection.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[5][16]
References
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]
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tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. (2000). Semantic Scholar. Retrieved from [Link]
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1-tert-Butyl-4-propargyloxy-benzene - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]
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Cycloaddition Reactions in Organic Synthesis. (n.d.). Book. Retrieved from [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). Lecture notes. Retrieved from [Link]
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FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]
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An Unexpected Cyclization Reaction of Tert-Butyl. (2012). Amanote Research. Retrieved from [Link]
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Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. (2016). PubMed. Retrieved from [Link]
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Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]
-
Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. (1996). PubMed. Retrieved from [Link]
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